molecular formula C7H4N4O B582832 Isoxazolo[4,3-e]pyrazolo[1,5-a]pyrimidine CAS No. 149626-22-2

Isoxazolo[4,3-e]pyrazolo[1,5-a]pyrimidine

Cat. No.: B582832
CAS No.: 149626-22-2
M. Wt: 160.136
InChI Key: GWQXYUVLDBDERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxazolo[4,3-e]pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique fused ring structure, which includes an oxazole, pyrazole, and pyrimidine ring. The intricate arrangement of these rings endows the compound with unique chemical and biological properties, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazolo[4,3-e]pyrazolo[1,5-a]pyrimidine typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under controlled conditions to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

Isoxazolo[4,3-e]pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazolone derivatives, while reduction reactions may produce reduced pyrazole derivatives.

Scientific Research Applications

Isoxazolo[4,3-e]pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Isoxazolo[4,3-e]pyrazolo[1,5-a]pyrimidine include:

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • Pyrido[2,3-d]pyrimidine
  • Quinazoline
  • Furo[2,3-d]pyrimidine

Uniqueness

What sets this compound apart from these similar compounds is its unique fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and a subject of ongoing research in medicinal chemistry.

Properties

CAS No.

149626-22-2

Molecular Formula

C7H4N4O

Molecular Weight

160.136

InChI

InChI=1S/C7H4N4O/c1-2-9-11-6(1)8-3-5-4-12-10-7(5)11/h1-4H

InChI Key

GWQXYUVLDBDERW-UHFFFAOYSA-N

SMILES

C1=C2N=CC3=CON=C3N2N=C1

Synonyms

Isoxazolo[4,3-e]pyrazolo[1,5-a]pyrimidine (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.